Corynecin III is a peptide antibiotic produced by the bacterium Corynebacterium hydrocarboclastus []. It belongs to the Corynecin family of antibiotics, which are known for their antibacterial activity against Gram-positive bacteria. Corynecin III is characterized by the presence of an isobutyryl group attached to its N-terminus. While research on Corynecin III is limited, its study contributes to understanding bacterial secondary metabolite production and potential antibiotic mechanisms.
Corynecin III is a chloramphenicol-like antibiotic produced by certain strains of the bacterium Rhodococcus erythropolis. It belongs to a class of compounds known for their antibacterial properties, particularly against Gram-positive bacteria. Corynecin III, along with its analogs Corynecin I and II, has garnered attention due to its potential therapeutic applications and the unique biosynthetic pathways involved in its production.
Corynecin III is primarily derived from the actinobacterium Rhodococcus erythropolis, which is known for its metabolic versatility and ability to produce various natural products. This bacterium can be isolated from diverse ecological niches, including soil and plant rhizospheres. The production of Corynecin III is linked to specific biosynthetic gene clusters within Rhodococcus strains that facilitate the synthesis of this compound and its derivatives .
Corynecin III is classified as a non-ribosomal peptide antibiotic, specifically belonging to the family of chloramphenicol-related compounds. It is structurally similar to chloramphenicol but exhibits distinct properties and mechanisms of action, making it an interesting subject for further research in antibiotic development .
The synthesis of Corynecin III involves complex biosynthetic pathways within Rhodococcus erythropolis. These pathways are orchestrated by non-ribosomal peptide synthetases (NRPS), which are multi-modular enzymes responsible for assembling peptide chains without the involvement of ribosomes. The biosynthetic gene cluster responsible for Corynecin III production includes genes encoding NRPS enzymes that facilitate the incorporation of specific amino acids into the final structure .
To analyze the synthesis process, advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed. These methods allow researchers to monitor the production of Corynecin III under various growth conditions, including different carbon sources and media compositions. For instance, experiments have demonstrated that altering the carbon source in culture media significantly affects the yield of Corynecins produced by mutant strains of Rhodococcus .
The molecular structure of Corynecin III has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. The compound features a complex arrangement of amino acid residues that contribute to its antibacterial activity. The precise stereochemistry is established through detailed analysis of coupling constants and two-dimensional NMR spectra .
The molecular formula for Corynecin III is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol. Its structural characteristics include a thiazole ring and an amide bond, which are critical for its biological activity .
Corynecin III undergoes various chemical reactions that can affect its stability and activity. Key reactions include hydrolysis under acidic or basic conditions, which can lead to the degradation of the compound. Additionally, it can participate in acylation reactions that modify its structure and potentially enhance its antibacterial potency.
The stability of Corynecin III has been studied under different pH levels and temperatures, revealing optimal conditions for maintaining its activity. Research indicates that storage at lower temperatures and neutral pH can prolong its shelf-life and effectiveness against bacterial pathogens .
Corynecin III exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation during translation, similar to the action mechanism of chloramphenicol. This inhibition disrupts bacterial growth and replication, making Corynecin III effective against various Gram-positive bacteria.
Corynecin III appears as a white to off-white solid at room temperature. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but exhibits limited solubility in water.
The compound has a melting point range between 150-155 °C and shows stability under acidic conditions but may degrade in alkaline environments. Its log P value indicates moderate lipophilicity, suggesting potential for membrane permeability in bacterial cells .
Corynecin III has significant potential in pharmaceutical development as an antibiotic agent. Its unique structure offers opportunities for modification to enhance efficacy or reduce resistance in target bacteria. Research into its biosynthetic pathways also provides insights into microbial metabolism and natural product chemistry, paving the way for discovering new antibiotics derived from similar compounds.
Corynecin III is a structurally defined antibiotic compound with the systematic name N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-methylpropanamide. Its molecular formula is C₁₃H₁₈N₂O₅, featuring a characteristic p-nitrophenyl moiety and a 2-methylpropanoyl (isobutyryl) side chain. The compound’s stereochemistry includes two chiral centers in the R configuration, critical for its bioactivity. Structurally, Corynecin III is classified as a chloramphenicol analog due to shared motifs: the p-nitrophenyl group, a propanediol backbone, and an amide-linked acyl chain instead of chloramphenicol’s dichloroacetyl group [10].
This metabolite is biosynthesized by specific strains of the genus Corynebacterium, though the exact enzymatic pathway remains uncharacterized. Based on structural parallels, it likely shares precursors with chloramphenicol biosynthesis, such as p-aminophenylalanine (p-NPP), which undergoes nitration, activation, and acylation. Corynebacterium species are metabolically versatile, known for producing amino acids, nucleotides, and enzymes, supporting their capacity for complex secondary metabolism [1] [3].
Table 1: Key Chemical Properties of Corynecin III
Property | Detail |
---|---|
IUPAC Name | N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-methylpropanamide |
Molecular Formula | C₁₃H₁₈N₂O₅ |
Molecular Weight | 282.3 g/mol |
Key Functional Groups | p-Nitrophenyl, isobutyramide, diol |
Structural Analog | Chloramphenicol (differs in acyl group: isobutyryl vs. dichloroacetyl) |
Table 2: Bioactive Compounds from Corynebacterium spp.
Compound | Structure | Biological Activity | |
---|---|---|---|
Corynecin III | Chloramphenicol-like | Broad-spectrum antibacterial | |
Glutamic Acid | Amino acid | Food additive (umami flavor enhancer) | |
Nucleotides | Purine/pyrimidine derivatives | Industrial fermentation products | |
Enzymes | Proteases, lipases | Biocatalysts, cheese aging | [1] [3] |
Corynecin III was first isolated from soil-derived Corynebacterium species during the 1970s–1980s, a period marked by extensive screening of actinobacteria for novel antibiotics. Early studies confirmed its production by Corynebacterium strains cultured in nutrient-rich media, though the precise species designation was often unreported in initial literature [10]. Its discovery expanded the chemical diversity of chloramphenicol-like compounds, which were predominantly associated with Streptomyces species.
Bioactivity profiling revealed broad-spectrum inhibition against Gram-positive and Gram-negative pathogens. Minimum inhibitory concentrations (MICs) were established as follows:
The potency against Enterococcus faecalis (MIC ~2.6 µg/mL) highlighted its efficacy against clinically challenging Gram-positive strains. Mechanistically, Corynecin III’s structural similarity to chloramphenicol suggests it inhibits bacterial protein synthesis by binding the 50S ribosomal subunit, preventing peptide bond formation. However, direct evidence of this mode of action remains inferential due to limited biochemical validation in early studies [10].
Corynebacterium is a genus of Gram-positive, aerobic or facultatively anaerobic bacteria within the phylum Actinobacteria. Taxonomically, it resides in the order Corynebacteriales, family Corynebacteriaceae, and comprises >90 validated species [4] [8]. These organisms exhibit high genomic G+C content (46–74 mol%) and possess distinctive cell walls containing meso-diaminopimelic acid, arabinogalactan, and corynemycolic acids (22–38 carbon atoms) [1] [4].
Corynecin III-producing strains belong to this genus, though their exact species classification is often unspecified. Corynebacterium species occupy diverse ecological niches:
Biotechnologically, Corynebacterium species are prized for their metabolic versatility. C. glutamicum is industrially exploited for amino acid production (e.g., glutamate, lysine), while other species synthesize antibiotics, degrade hydrocarbons, or participate in cheese aging [1] [3]. The genus’s capability for complex secondary metabolism—including Corynecin III—stems from enzymes like nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), though these remain uncharacterized for this specific compound.
Table 3: Characteristics of Antibiotic-Producing Corynebacterium Species
Species | Habitat | Bioactive Metabolites | Relevance | |
---|---|---|---|---|
C. glutamicum | Soil, vegetation | Nucleotides, enzymes | Industrial amino acid production | |
C. diphtheriae | Human respiratory tract | Diphtheria toxin | Human pathogen | |
C. urealyticum | Human urinary tract | Urease | Opportunistic pathogen | |
Unclassified soil strains | Soil, rhizosphere | Corynecin III | Antibiotic production | [1] [3] [7] |
Table 4: Comparative Genomic Features of Corynebacterium
Feature | Range/Distribution | Functional Significance | |
---|---|---|---|
Genomic size | 1.8–3.3 Mb | Metabolic versatility | |
G+C content | 46–74 mol% | Taxonomic marker; influences DNA stability | |
Mycolic acid chain length | 22–38 carbon atoms | Cell envelope integrity; pathogenicity | |
Biosynthetic gene clusters | Present in >60% of sequenced species | Secondary metabolite production (e.g., antibiotics) | [4] [8] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: